

Physicochemical properties of "2-Fluoro-2-methylpentan-1-amine"

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Compound of Interest

Compound Name: 2-Fluoro-2-methylpentan-1-amine

Cat. No.: B1471337

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An In-depth Technical Guide to 2-Fluoro-2-methylpentan-1-amine

Disclaimer: Publicly available experimental data for **2-Fluoro-2-methylpentan-1-amine** is limited. This guide has been compiled using data from structurally similar compounds, established chemical principles, and predictive models to offer a comprehensive overview for research and development purposes. All data presented herein should be considered theoretical and requires experimental validation.

Introduction

2-Fluoro-2-methylpentan-1-amine is a fluorinated aliphatic amine with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom at a tertiary carbon center adjacent to an amino group is expected to impart unique physicochemical properties, including altered basicity, lipophilicity, and metabolic stability. These characteristics make it an intriguing candidate for investigation by researchers, scientists, and drug development professionals.

The strategic placement of fluorine can significantly influence a molecule's biological activity and pharmacokinetic profile.^[1] Fluorine's high electronegativity can lower the pKa of a nearby amine, potentially affecting its interaction with biological targets and improving its bioavailability.^[2] This guide provides a detailed summary of the predicted properties, synthesis, and potential

applications of **2-Fluoro-2-methylpentan-1-amine**, based on analogous compounds and established chemical knowledge.

Physicochemical Properties

While experimental data for **2-Fluoro-2-methylpentan-1-amine** is not readily available, its properties can be estimated by examining its structural analogs: 2-Fluoro-2-methylpropan-1-amine and 2-Fluoro-2-methylpentane.

Table 1: Predicted and Analog-Based Physicochemical Properties

Property	Predicted/Analog Value	Source Compound
Molecular Formula	C6H14FN	-
Molecular Weight	119.18 g/mol	Calculated
CAS Number	1566506-97-5	Supplier Data
Calculated logP	1.5 - 2.0 (estimated)	Analog Comparison
pKa	8.5 - 9.5 (estimated)	General Principle[2]
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Not available	-

Table 2: Physicochemical Data of Structural Analogs

Property	2-Fluoro-2-methylpropan-1-amine	2-Fluoro-2-methylpentane
Molecular Formula	C4H10FN[3]	C6H13F[4]
Molecular Weight	91.13 g/mol [3]	104.17 g/mol [4]
Calculated logP	0.2[3]	2.4[4]

Synthesis and Experimental Protocols

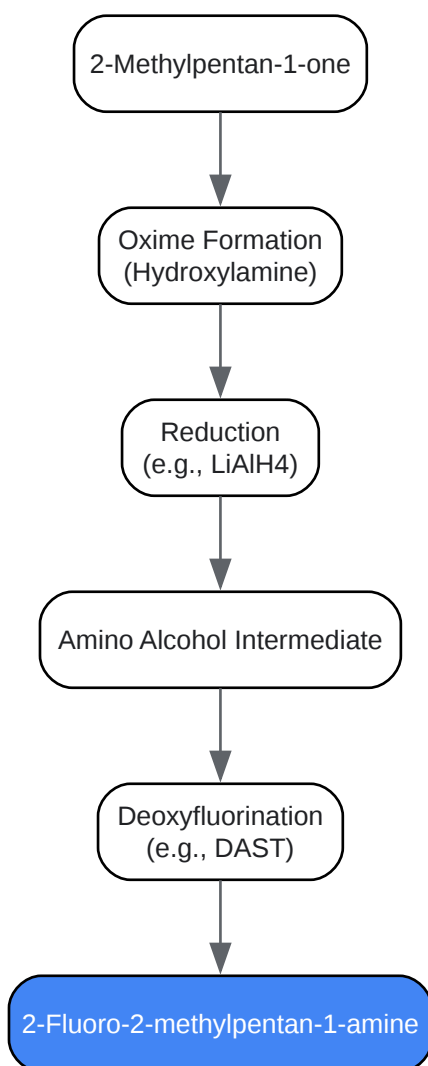
The synthesis of tertiary fluoroamines like **2-Fluoro-2-methylpentan-1-amine** can be challenging. General strategies often involve the introduction of the fluorine atom at a late stage of the synthesis.

General Synthesis Approach

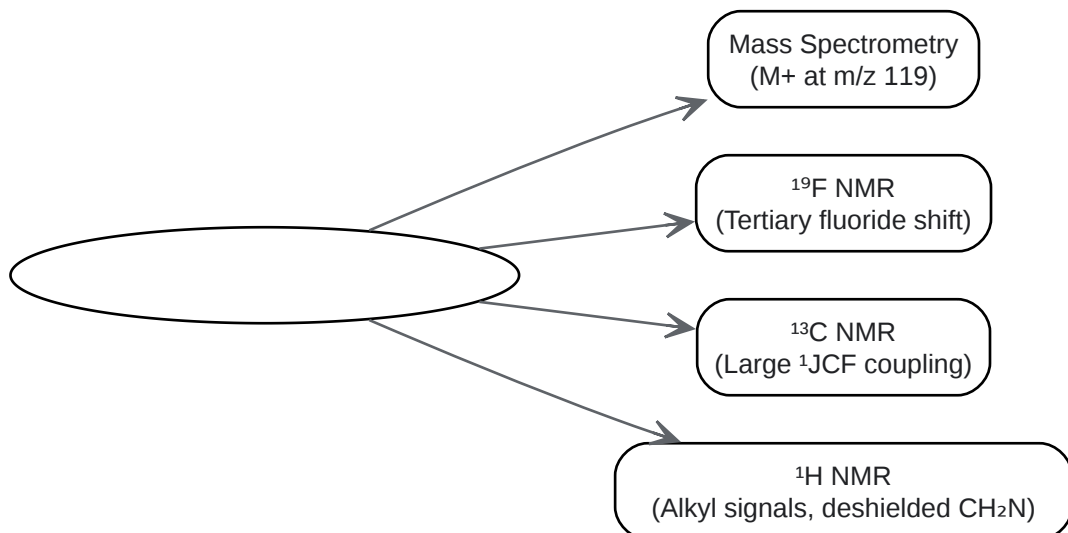
A common route involves the fluorination of a corresponding amino alcohol or the reductive amination of a fluorinated ketone. One plausible synthetic pathway could start from a suitable pentanone derivative.

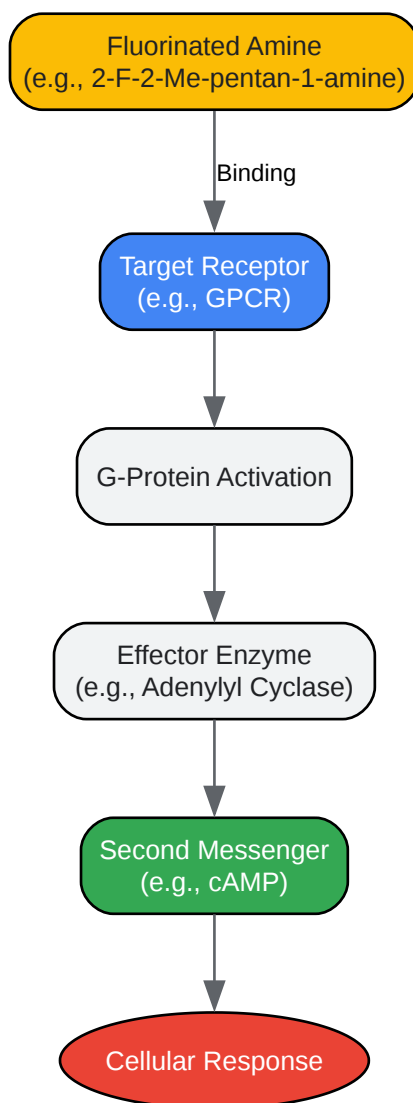
Experimental Protocol (Hypothetical):

- **Formation of an Oxime:** 2-Methylpentan-1-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.
- **Reduction to Amine:** The oxime is then reduced to the primary amine, 2-methylpentan-1-amine, using a reducing agent such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
- **Hydroxylation:** A subsequent hydroxylation step at the tertiary carbon could be achieved, although this is a non-trivial transformation and may require specialized reagents.
- **Deoxyfluorination:** The resulting 2-hydroxy-2-methylpentan-1-amine can then be subjected to deoxyfluorination using a reagent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.^[5]



Spectroscopic Characterization





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- To cite this document: BenchChem. [Physicochemical properties of "2-Fluoro-2-methylpentan-1-amine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1471337#physicochemical-properties-of-2-fluoro-2-methylpentan-1-amine]

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